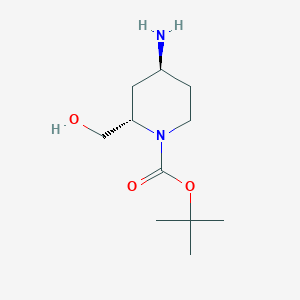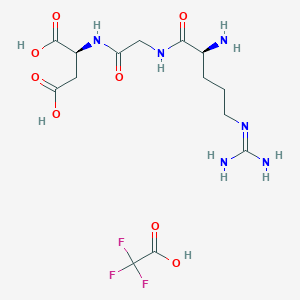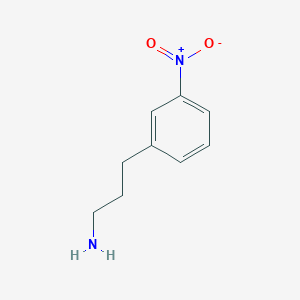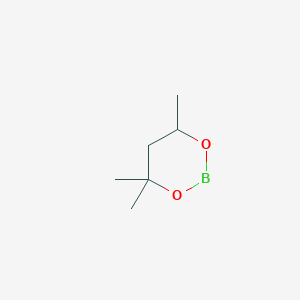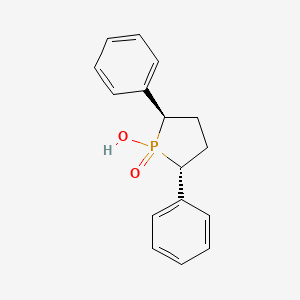
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide
Vue d'ensemble
Description
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide is a chiral organophosphorus compound. It is characterized by the presence of a phospholane ring, which is a five-membered ring containing a phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide typically involves the reaction of diphenylphosphine with an appropriate chiral diol under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phospholane ring. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and enantiomeric purity of the product.
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining product quality. These methods may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phospholanes. These products are valuable intermediates in organic synthesis and catalysis .
Applications De Recherche Scientifique
(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of chiral drugs.
Industry: It is employed in the synthesis of fine chemicals and specialty materials .
Mécanisme D'action
The mechanism of action of (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide involves its interaction with various molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The compound’s hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further modulating its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide include other chiral phospholanes and phosphine oxides, such as:
- (2S,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide
- 1-hydroxy-2,5-diphenylphospholane
- Diphenylphosphine oxide .
Uniqueness
What sets this compound apart is its specific chiral configuration, which imparts unique stereochemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial .
Propriétés
IUPAC Name |
(2R,5R)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQOEHGCNDFQE-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](P(=O)([C@H]1C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3177773.png)
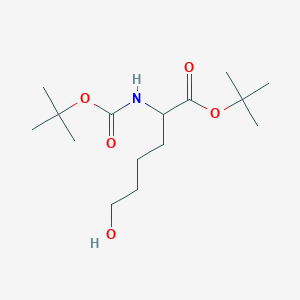
![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)




